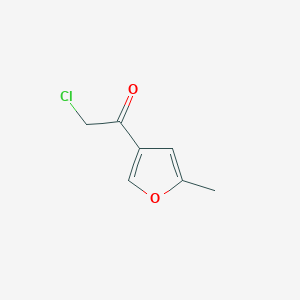![molecular formula C17H12ClN3O4S B2569591 5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-21-3](/img/structure/B2569591.png)
5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Occurrence and Fate in Aquatic Environments
A study on parabens, compounds used as preservatives in various products, highlighted their environmental impact, particularly in aquatic environments. Parabens, through their usage in consumer products, enter water bodies, affecting water quality and potentially disrupting aquatic ecosystems due to their endocrine-disrupting capabilities. This research underscores the importance of understanding the environmental fate of synthetic compounds and their derivatives (Haman et al., 2015).
Chlorogenic Acid's Dual Role
Chlorogenic acid, a phenolic compound, demonstrates a dual role as a food additive and a nutraceutical, offering health benefits against metabolic syndrome. Its inclusion in the food industry for preservation and health promotion showcases the diverse applications of chemical compounds in enhancing food quality and health benefits, illustrating the potential for multifunctional uses of synthetic compounds in dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Antimicrobial Triclosan and Environmental By-products
Research on triclosan, an antimicrobial agent, reveals its environmental persistence and the formation of toxic by-products. Similar to the compound of interest, triclosan's widespread use in consumer products and its environmental degradation products highlight the need for careful consideration of the environmental and health impacts of chemical compounds and their derivatives (Bedoux et al., 2012).
Novel Synthesis and Impurities in Pharmaceutical Applications
A review focused on the novel synthesis of omeprazole and its pharmaceutical impurities emphasizes the significance of understanding the synthesis processes and impurity profiles of pharmaceutical compounds. This perspective is crucial for developing safer and more effective drugs, as well as for minimizing potential adverse effects related to impurities, demonstrating the importance of chemical research in pharmaceutical development (Saini et al., 2019).
Mechanism of Action
properties
IUPAC Name |
5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-12-5-2-10(3-6-12)14-9-26-17(19-14)20-16(22)13-8-11(18)4-7-15(13)21(23)24/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDKXPTHBPPCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]butanamide](/img/structure/B2569509.png)





![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)


![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)
![N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B2569524.png)


![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2569528.png)